molecular formula C18H32ClN B14137556 1-Dodecyl-2-methylpyridin-1-ium chloride CAS No. 4086-74-2

1-Dodecyl-2-methylpyridin-1-ium chloride

Cat. No.: B14137556
CAS No.: 4086-74-2
M. Wt: 297.9 g/mol
InChI Key: TVFWSIQTAXZIPC-UHFFFAOYSA-M
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Description

1-Dodecyl-2-methylpyridin-1-ium chloride is a quaternary ammonium salt with the molecular formula C18H32ClN. It is a member of the pyridinium salts family, which are known for their diverse applications in various fields such as chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Dodecyl-2-methylpyridin-1-ium chloride can be synthesized through the quaternization of 2-methylpyridine with 1-dodecyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

C12H25Cl+C6H7NC18H32ClN\text{C}_{12}\text{H}_{25}\text{Cl} + \text{C}_{6}\text{H}_{7}\text{N} \rightarrow \text{C}_{18}\text{H}_{32}\text{ClN} C12​H25​Cl+C6​H7​N→C18​H32​ClN

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Dodecyl-2-methylpyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.

    Reduction: It can be reduced to form the corresponding pyridine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Substitution: Halide exchange reactions are typically carried out in aqueous or alcoholic solutions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Substitution: Bromide or iodide salts.

    Reduction: Pyridine derivatives.

Scientific Research Applications

1-Dodecyl-2-methylpyridin-1-ium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-dodecyl-2-methylpyridin-1-ium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This action is particularly effective against microbial cells, making it a potent antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • 1-Dodecylpyridinium chloride
  • 1-Dodecyl-4-methylpyridinium chloride
  • 1-Dodecyl-3-methylpyridinium chloride

Uniqueness

1-Dodecyl-2-methylpyridin-1-ium chloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to its analogs, it exhibits higher antimicrobial activity and better solubility in organic solvents .

Properties

CAS No.

4086-74-2

Molecular Formula

C18H32ClN

Molecular Weight

297.9 g/mol

IUPAC Name

1-dodecyl-2-methylpyridin-1-ium;chloride

InChI

InChI=1S/C18H32N.ClH/c1-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18(19)2;/h12,14-15,17H,3-11,13,16H2,1-2H3;1H/q+1;/p-1

InChI Key

TVFWSIQTAXZIPC-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1C.[Cl-]

Origin of Product

United States

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